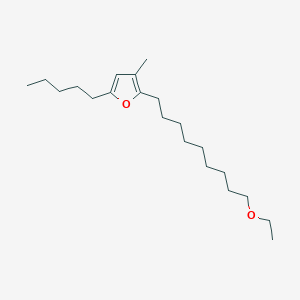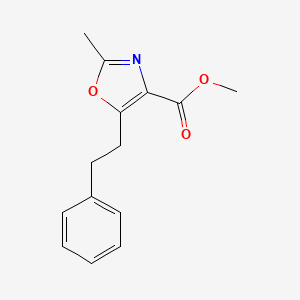![molecular formula C6H6O6 B15211219 [(2,5-Dioxooxolan-3-yl)oxy]acetic acid CAS No. 67810-72-4](/img/structure/B15211219.png)
[(2,5-Dioxooxolan-3-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid typically involves the reaction of maleic anhydride with glyoxylic acid under controlled conditions . The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetic acid or water
Catalyst: None required
Industrial Production Methods
Industrial production of 2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR)
Purification: Crystallization and filtration
Yield Optimization: Use of high-purity starting materials and optimized reaction conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2,5-Dioxotetrahydrofuran-3-carboxylic acid.
Reduction: 2,5-Dihydroxytetrahydrofuran-3-yl acetic acid.
Substitution: Various substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Wirkmechanismus
The mechanism of action of 2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways: Inhibition of key enzymes leading to altered metabolic flux and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxotetrahydrofuran-3-carboxylic acid
- 2,5-Dihydroxytetrahydrofuran-3-yl acetic acid
- 3-Furanacetic acid, tetrahydro-2,5-dioxo-
Uniqueness
2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its tetrahydrofuran ring with keto groups provides distinct reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
67810-72-4 |
|---|---|
Molekularformel |
C6H6O6 |
Molekulargewicht |
174.11 g/mol |
IUPAC-Name |
2-(2,5-dioxooxolan-3-yl)oxyacetic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)2-11-3-1-5(9)12-6(3)10/h3H,1-2H2,(H,7,8) |
InChI-Schlüssel |
YWRDHIUJAHYAAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC1=O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


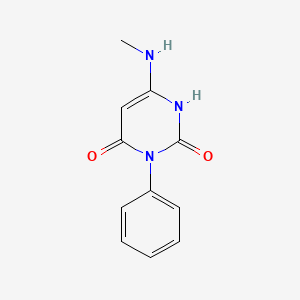
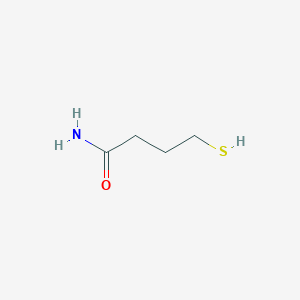
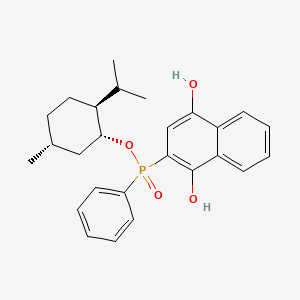
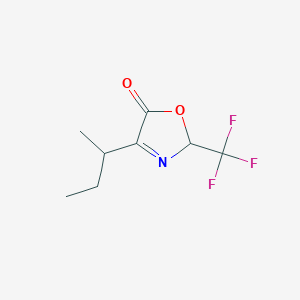
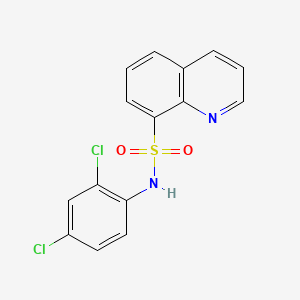
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
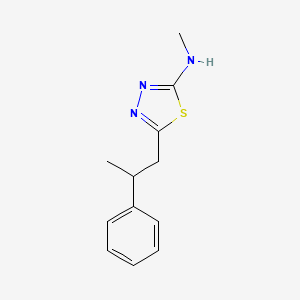
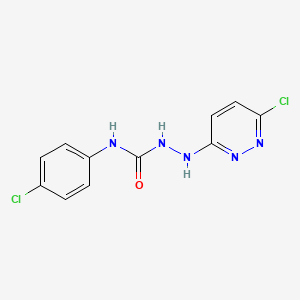
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)


